

Technical Support Center: SRF-388 (SR0987) and PD-1 Expression

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Compound of Interest

Compound Name: SR0987

Cat. No.: B1681098

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of SRF-388 (formerly **SR0987**), a first-in-class anti-IL-27 antibody, on the PD-1/PD-L1 axis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SRF-388?

A1: SRF-388 is a fully human monoclonal antibody that targets the p28 subunit of the immunosuppressive cytokine Interleukin-27 (IL-27).^{[1][2]} By inhibiting IL-27, SRF-388 blocks its downstream signaling, which is known to suppress the immune system within the tumor microenvironment.^{[1][2][3]} Preclinical studies have demonstrated that this blockade leads to enhanced immune cell activation and potent anti-tumor effects, both as a monotherapy and in combination with other cancer therapies like anti-PD-1 agents.^{[1][2][3]}

Q2: How does SRF-388 influence the PD-1/PD-L1 pathway?

A2: The immunoregulatory cytokine IL-27 has been shown to upregulate inhibitory immune checkpoint receptors, including PD-L1.^[4] Therefore, by neutralizing IL-27, SRF-388 is expected to reduce the expression of PD-L1 on tumor cells. This reduction in PD-L1 can, in turn, decrease the engagement of the PD-1 receptor on T cells, thereby promoting an anti-tumor immune response. This mechanism suggests a complementary effect when SRF-388 is used in combination with anti-PD-1 therapies.^{[1][4]}

Q3: Is it expected to see changes in PD-1 expression on T cells after SRF-388 treatment?

A3: While the primary effect of SRF-388 is on the IL-27 pathway, which influences PD-L1 expression, changes in the overall immune activation state within the tumor microenvironment could indirectly lead to dynamic changes in PD-1 expression on T cells. Increased T cell activation and proliferation, resulting from the blockade of the immunosuppressive IL-27, might lead to a transient increase in PD-1 expression on newly activated T cells. Conversely, a reduction in chronic antigen stimulation due to tumor regression could lead to a decrease in PD-1 expression on exhausted T cells over time.

Troubleshooting Guide: Unexpected PD-1 Expression Changes

This guide addresses potential issues researchers may encounter when evaluating PD-1 expression in response to SRF-388 treatment in pre-clinical or clinical settings.

Issue 1: Increased PD-1 expression on tumor-infiltrating lymphocytes (TILs) following SRF-388 treatment.

- **Potential Cause:** This may not be an adverse finding but rather an indication of immune activation. SRF-388's blockade of the immunosuppressive IL-27 can lead to a more robust anti-tumor T cell response. Newly activated T cells transiently upregulate PD-1 as a normal part of their activation cycle.
- **Troubleshooting Steps:**
 - **Co-stain for other activation markers:** Analyze TILs for co-expression of other T cell activation markers such as CD69, ICOS, or Granzyme B. An increase in these markers alongside PD-1 would support the hypothesis of immune activation.
 - **Assess T cell proliferation:** Use proliferation assays (e.g., Ki-67 staining) to determine if the PD-1 positive population is expanding.
 - **Functional Assays:** Perform functional assays to assess the cytokine production (e.g., IFN- γ , TNF- α) and cytotoxic capacity of the TILs. Increased functionality would indicate that the PD-1 expressing cells are not exhausted.

Issue 2: No significant change or a decrease in overall PD-1 expression in the tumor microenvironment.

- Potential Cause: This could indicate several possibilities:
 - The tumor microenvironment may have low levels of T cell infiltration to begin with.
 - The dominant mechanism of immune suppression in the specific model may not be IL-27 mediated.
 - The timing of the analysis may be suboptimal to observe peak changes in PD-1 expression.
- Troubleshooting Steps:
 - Baseline Characterization: Ensure thorough baseline characterization of the tumor microenvironment, including the initial density of T cell infiltration and PD-1/PD-L1 expression.
 - Time-course Analysis: Conduct a time-course experiment to evaluate PD-1 expression at multiple time points after SRF-388 administration.
 - Evaluate other Immune Checkpoints: Investigate the expression of other immune checkpoint molecules, such as TIM-3 and LAG-3, which may also be modulated by the IL-27 pathway.

Data Presentation

Table 1: Summary of SRF-388 Monotherapy Clinical Trial Data

Trial Phase	Cancer Type	Number of Patients (at or above RP2D)	Overall Response Rate (ORR)	Key Observations
Phase 1/1b (NCT04374877)	Non-Small Cell Lung Cancer (NSCLC)	9	22%	Confirmed partial responses were observed in patients with squamous NSCLC who had prior anti-PD-(L)1 treatment.[3]
Phase 1	Clear Cell Renal Cell Carcinoma (ccRCC)	10	1 confirmed partial response	Met criteria for opening Stage 2 of the monotherapy cohort.[4]
Phase 1	Hepatocellular Carcinoma (HCC)	-	1 confirmed partial response (in combination with pembrolizumab)	Patient was refractory to prior VEGFR TKIs.[1]

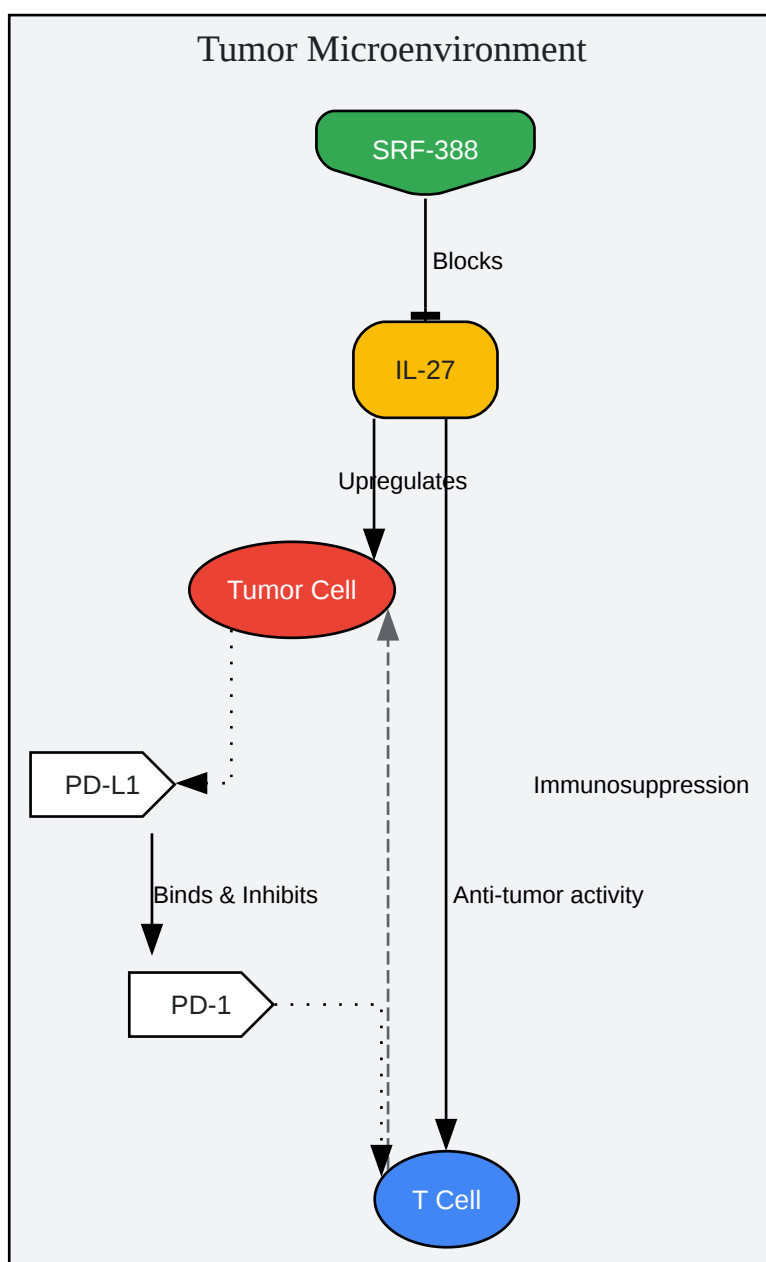
Experimental Protocols

Protocol 1: In Vitro Co-culture Assay to Assess SRF-388 Effect on PD-L1 Expression

- **Cell Culture:** Culture a cancer cell line known to express PD-L1 (e.g., from lung, liver, or kidney cancer) and peripheral blood mononuclear cells (PBMCs) from healthy donors.
- **Co-culture Setup:** Co-culture the cancer cells with pre-activated T cells (from PBMCs) at an appropriate effector-to-target ratio (e.g., 5:1).
- **Treatment:** Treat the co-culture with varying concentrations of SRF-388 or an isotype control antibody.

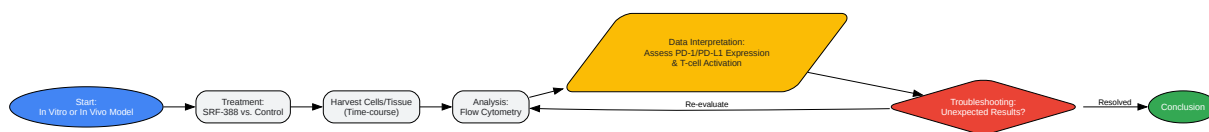
- Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
- Flow Cytometry Analysis: Harvest the cells and stain for surface markers including PD-L1 on the cancer cells and PD-1 on the T cells. Analyze the median fluorescence intensity (MFI) of PD-L1 on the cancer cells to determine changes in expression.

Visualizations



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Caption: Mechanism of SRF-388 in the tumor microenvironment.



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Caption: General experimental workflow for studying SRF-388 effects.

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